4-Chlorodibenzofuran
Overview
Description
Synthesis Analysis
The synthesis of chlorodibenzofurans, including 4-Chlorodibenzofuran, can involve various methods, such as the chlorination of dibenzofuran or its derivatives. A specific example includes the synthesis of trichlorodibenzofuran by chlorinating 3-aminodibenzofuran, followed by a diazotization and displacement reaction (Chang & Deinzer, 1990).
Molecular Structure Analysis
Molecular structure analysis of chlorodibenzofurans, such as 4-Chlorodibenzofuran, reveals insights into their planarity and steric interactions. For instance, studies on octachlorodibenzofuran showed that despite steric crowding, the molecule remains planar, which might also be applicable to simpler chlorodibenzofurans (Hileman et al., 1989).
Chemical Reactions and Properties
4-Chlorodibenzofuran undergoes various chemical reactions, highlighting its reactivity and potential for further functionalization. For example, the degradation of 4-Chlorodibenzofuran by microbial consortia illustrates its susceptibility to biotic transformations, leading to products like 3-chlorosalicylate (Arfmann et al., 1997).
Scientific Research Applications
Mutagenicity Testing : A study conducted by Michi et al. (1988) tested the mutagenicity of 1-, 2-, 3-, and 4-chlorodibenzofuran using Salmonella typhimurium strains. It was found that 1-Chlorodibenzofuran and 4-chlorodibenzofuran were practically non-mutagenic, indicating their relative safety in terms of mutagenic potential (Michi, Ando, & Ohta, 1988).
Oxidative Thermal Degradation Study : Evans and Dellinger (2005) studied the oxidative thermal degradation of 2-chlorophenol and observed various products including 4-chlorodibenzofuran. This research helps in understanding the chemical transformations and potential environmental impact of chlorodibenzofurans under high-temperature conditions (Evans & Dellinger, 2005).
Bacterial Degradation Studies : Wittich et al. (1999) investigated the degradation of chlorodibenzofurans by bacterial consortia, focusing on the interaction between Sphingomonas and Pseudomonas strains. This study is significant for understanding biodegradation pathways of environmental pollutants like chlorodibenzofurans (Wittich, Strömpl, Moore, Blasco, & Timmis, 1999).
Mineralization by Bacterial Consortium : Research by Arfmann, Timmis, and Wittich (1997) on the mineralization of 4-Chlorodibenzofuran by a bacterial consortium consisting of Sphingomonas sp. strain RW1 and Burkholderia sp. strain JWS contributes to understanding how microorganisms can be utilized for the bioremediation of chlorinated compounds (Arfmann, Timmis, & Wittich, 1997).
Quantum Chemical Calculations : Golinske and Voss (2005) conducted quantum chemical calculations to explore the electroreductive carboxylation of chloroarenes, including 4-chlorodibenzofuran. This study offers insights into the chemical behavior and potential applications in organic synthesis (Golinske & Voss, 2005).
Excretion and Metabolism in Rats : A study by Tohyama et al. (1992) investigated the disposition and excretion of 2-chlorodibenzofuran in rats, providing valuable information on the biological fate of chlorodibenzofurans in organisms (Tohyama, Hirano, & Suzuki, 1992).
Safety And Hazards
properties
IUPAC Name |
4-chlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRYBWFAHXCUCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225952 | |
Record name | 4-Chlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorodibenzofuran | |
CAS RN |
74992-96-4 | |
Record name | 4-Chlorodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74992-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074992964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROT1BKB4L4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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